Fmoc-D-3-Pyridylalanine

Catalog No.
S1768670
CAS No.
142994-45-4
M.F
C23H20N2O4
M. Wt
388.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fmoc-D-3-Pyridylalanine

CAS Number

142994-45-4

Product Name

Fmoc-D-3-Pyridylalanine

IUPAC Name

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-pyridin-3-ylpropanoic acid

Molecular Formula

C23H20N2O4

Molecular Weight

388.4 g/mol

InChI

InChI=1S/C23H20N2O4/c26-22(27)21(12-15-6-5-11-24-13-15)25-23(28)29-14-20-18-9-3-1-7-16(18)17-8-2-4-10-19(17)20/h1-11,13,20-21H,12,14H2,(H,25,28)(H,26,27)/t21-/m1/s1

InChI Key

JQLPMTXRCLXOJO-OAQYLSRUSA-N

SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CN=CC=C4)C(=O)O

Synonyms

142994-45-4;Fmoc-3-(3-pyridyl)-D-alanine;Fmoc-D-3-Pyridylalanine;(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(pyridin-3-yl)propanoicacid;FMOC-D-3-PAL-OH;Fmoc-beta-(3-pyridyl)-D-Ala-OH;Fmoc-D-Pal(3)-OH;FMOC-D-ALA(3-PYRIDYL)-OH;ST50826309;Fmoc-D-3-(3-pyridyl)-alanine;Fmoc-D-3-Pyridylala;PubChem24338;FMOC-D-3-PAL;AC1MC17R;47435_ALDRICH;SCHEMBL3730261;FMOC-3'-PYRIDYL-D-ALA;FMOC-D-3-PYRIDINEALANINE;47435_FLUKA;FMOC-D-ALA(3-PYRI)-OH;MolPort-001-758-704;ZINC621963;FMOC-D-ALA(3'-PYRIDYL)-OH;CF-243;AKOS025146465

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CN=CC=C4)C(=O)O

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC4=CN=CC=C4)C(=O)O

Fmoc-D-3-Pyridylalanine is a derivative of the amino acid alanine, specifically modified with a 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group and a pyridine ring at the beta position. Its molecular formula is C23H20N2O4, and it has a molecular weight of approximately 388.42 g/mol. The compound is known for its stability and solubility in organic solvents, making it useful in various chemical applications. The Fmoc group serves to protect the amino group during peptide synthesis, allowing for selective reactions while minimizing side reactions .

  • Peptide building block: After Fmoc removal, the molecule could act as a building block for the synthesis of peptides containing a pyridine moiety.
  • Ligand design: The pyridine ring might be involved in binding to specific receptors or enzymes due to its aromatic character and nitrogen atom.
Typical of amino acids and their derivatives. Key reactions include:

  • Deprotection: The Fmoc group can be removed under basic conditions (e.g., using piperidine) to yield D-3-pyridylalanine, which can then participate in further peptide synthesis.
  • Coupling Reactions: It can undergo amide bond formation with other amino acids or peptides via standard coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) or N-ethyl-N'-(3-dimethylaminopropyl)carbodiimide (EDC).
  • Reductive Amination: The pyridine ring can undergo transformations such as reductive amination, allowing for the introduction of various substituents .

The synthesis of Fmoc-D-3-Pyridylalanine typically involves several steps:

  • Formation of the Pyridylalanine Derivative: Starting from D-alanine, a pyridine ring is introduced through electrophilic substitution or coupling reactions.
  • Fmoc Protection: The amino group of D-alanine is protected by reacting it with Fmoc chloride in a suitable solvent such as dimethylformamide or dichloromethane.
  • Purification: The product is purified using techniques such as chromatography to isolate Fmoc-D-3-Pyridylalanine in high purity .

Fmoc-D-3-Pyridylalanine is primarily used in peptide synthesis, particularly in solid-phase peptide synthesis where the Fmoc protecting group allows for efficient stepwise addition of amino acids. Additionally, it serves as an intermediate in the development of pharmaceuticals and biologically active compounds. Its unique structure also makes it a candidate for studying structure-activity relationships in drug design .

Studies on Fmoc-D-3-Pyridylalanine's interactions with biological macromolecules are essential for understanding its potential therapeutic roles. Interaction studies often involve:

  • Binding Affinity Assessments: Evaluating how well Fmoc-D-3-Pyridylalanine binds to target proteins or receptors.
  • Functional Assays: Investigating the effects of the compound on cellular processes or enzyme activities.
  • Molecular Docking Studies: Computational modeling to predict how Fmoc-D-3-Pyridylalanine interacts at the molecular level with various targets .

Several compounds share structural similarities with Fmoc-D-3-Pyridylalanine. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
Fmoc-L-3-PyridylalanineL-isomer instead of DPotentially different biological activity
Fmoc-D-TyrosineContains a phenolic hydroxyl groupDifferent reactivity and properties
Fmoc-D-PhenylalanineContains a phenyl groupKnown for its role in protein synthesis
Fmoc-D-AlanineBasic structure without pyridineSimpler structure, commonly used

Fmoc-D-3-Pyridylalanine is unique due to its specific stereochemistry and the presence of the pyridine ring, which may impart distinct properties not found in other similar compounds .

XLogP3

3.6

Dates

Modify: 2023-08-15

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